molecular formula C8H7BrO B6226297 (2R)-2-(3-bromophenyl)oxirane CAS No. 691894-14-1

(2R)-2-(3-bromophenyl)oxirane

Cat. No. B6226297
CAS RN: 691894-14-1
M. Wt: 199
InChI Key:
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Description

(2R)-2-(3-bromophenyl)oxirane, also known as 3-bromo-2-oxirane, is a cyclic organic compound with a unique structure and a wide range of applications in scientific research. It is an important intermediate in organic synthesis and is used in the production of a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. This compound has also been studied for its potential use in the treatment of certain diseases and disorders.

Scientific Research Applications

(2R)-2-(3-bromophenyl)oxirane has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other chemicals. It has also been used in the synthesis of chiral molecules, which have the potential to be used as drugs or other biologically active compounds. In addition, this compound has been studied for its potential use in the treatment of certain diseases and disorders.

Mechanism of Action

The mechanism of action of (2R)-2-(3-bromophenyl)oxirane is not fully understood. However, it is believed that the compound is able to interact with certain proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
(2R)-2-(3-bromophenyl)oxirane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme can lead to a decrease in inflammation and pain. In addition, this compound has been shown to have anti-cancer and anti-viral activity.

Advantages and Limitations for Lab Experiments

The use of (2R)-2-(3-bromophenyl)oxirane in scientific experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and it is also relatively stable and safe to handle. However, there are some limitations to its use in lab experiments. It is a highly reactive compound, and it can react with other compounds in the reaction mixture, which can lead to unwanted byproducts. In addition, the compound can be toxic if inhaled or ingested, and it can cause skin irritation.

Future Directions

The potential future directions for research on (2R)-2-(3-bromophenyl)oxirane are numerous. Further research could be done to explore its potential use as an anti-cancer and anti-viral agent. In addition, further studies could be conducted to explore its potential use in the treatment of other diseases and disorders. Finally, further research could be done to explore its potential use in the synthesis of other compounds.

Synthesis Methods

The synthesis of (2R)-2-(3-bromophenyl)oxirane is typically carried out through a two-step process. The first step involves the reaction of 3-bromophenol with sodium hypobromite to produce 2-bromo-2-phenyloxirane. This intermediate is then reacted with a base, such as sodium hydroxide, to give the desired product. The reaction is usually carried out in an aqueous solution at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(3-bromophenyl)oxirane involves the epoxidation of (2R)-2-(3-bromophenyl)propene using a suitable oxidizing agent.", "Starting Materials": [ "(2R)-2-(3-bromophenyl)propene", "Oxidizing agent" ], "Reaction": [ "Add (2R)-2-(3-bromophenyl)propene to a reaction flask", "Add the oxidizing agent to the reaction flask", "Stir the reaction mixture at a suitable temperature and for a suitable time to allow for epoxidation to occur", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

691894-14-1

Product Name

(2R)-2-(3-bromophenyl)oxirane

Molecular Formula

C8H7BrO

Molecular Weight

199

Purity

95

Origin of Product

United States

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